Methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 370.4 g/mol. This compound is characterized by a unique structure that includes pyrrolidine and pyridazine moieties, making it a subject of interest for various chemical and biological applications. The purity of commercially available samples is typically around 95%.
This compound can be classified as a benzoate ester, specifically an aromatic ester derived from benzoic acid. It also contains a pyrrolidine ring and a dimethylamino-substituted pyridazine, which contribute to its chemical reactivity and potential biological activity. The presence of these functional groups suggests its possible utility in medicinal chemistry, particularly in the development of new pharmaceuticals.
While specific synthesis methods for methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate are not extensively documented, the synthesis of similar compounds typically involves several key reactions:
These methods are generally performed under controlled conditions to ensure high yields and purity of the final product .
The molecular structure of methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate can be represented using various chemical notation systems:
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
ZCYUEYXNQSHFQU-UHFFFAOYSA-N
These representations highlight the compound's intricate connectivity and functional groups, which are crucial for its chemical behavior and interactions.
The exact mass of the compound is approximately 370.164 g/mol, with a complexity rating of 530, indicating a relatively complex molecular architecture that may influence its reactivity and biological interactions.
Methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate is expected to undergo various chemical transformations due to its functional groups:
These reactions are essential for exploring potential applications in drug development and materials science .
Further studies would be necessary to elucidate specific mechanisms related to this compound's pharmacodynamics and pharmacokinetics .
Methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate exhibits several notable physical properties:
Key chemical properties include:
Analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are essential for characterizing these properties accurately .
Methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate has potential applications in various scientific fields:
Research into this compound could yield valuable insights into its utility across these domains, paving the way for innovative applications in science and technology .
CAS No.: 11104-40-8
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3